molecular formula C21H26N2O3 B248355 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B248355
M. Wt: 354.4 g/mol
InChI Key: OKQBDRQCLHKUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as MNA-715, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the regulation of inflammatory genes.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is its high potency and selectivity, which makes it a useful tool for studying various signaling pathways in the body. However, one of the limitations of using 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is the development of new derivatives of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the investigation of the potential of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine as a therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and inflammatory diseases. Finally, the elucidation of the mechanism of action of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine could provide valuable insights into the regulation of various signaling pathways in the body.

Synthesis Methods

The synthesis of 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 2-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine.

Scientific Research Applications

1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to have anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In medicinal chemistry, 1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

Product Name

1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C21H26N2O3/c1-16(2)13-20(24)22-9-11-23(12-10-22)21(25)15-26-19-8-7-17-5-3-4-6-18(17)14-19/h3-8,14,16H,9-13,15H2,1-2H3

InChI Key

OKQBDRQCLHKUGT-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.